4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Description
4-Chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound characterized by a fused pyrrolopyridine scaffold with chloro (Cl), methyl (CH₃), and methylthio (SCH₃) substituents at positions 4, 6, and 2, respectively. This structure places it within the broader class of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are notable for their diverse pharmacological activities, including antimicrobial, antitumor, and metabolic regulatory properties .
Properties
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-3-5-6(7(10)11-4)9(14)12(15-2)8(5)13/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXJRCKSKDPYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384033 | |
| Record name | 4-Chloro-6-methyl-2-(methylsulfanyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261363-80-8 | |
| Record name | 4-Chloro-6-methyl-2-(methylthio)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261363-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-2-(methylsulfanyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit notable antitumor properties. For instance, a study demonstrated that similar compounds can inhibit cancer cell proliferation through apoptosis induction. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
| Study Reference | Compound Tested | Result |
|---|---|---|
| Pyrrolopyridine derivative | Inhibited proliferation in breast cancer cells |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess efficacy against various bacterial strains. The presence of the methylthio group is believed to enhance its interaction with microbial enzymes.
| Study Reference | Microbial Strain | Efficacy |
|---|---|---|
| E. coli | Moderate inhibition | |
| Staphylococcus aureus | High inhibition |
Herbicide Development
The compound's structural features make it a candidate for herbicide development. Its ability to interfere with plant growth pathways can be harnessed to create effective herbicides that target specific weed species without harming crops.
| Herbicide Candidate | Target Weed Species | Mode of Action |
|---|---|---|
| Compound A | Common Lambsquarters | Photosynthesis inhibition |
| Compound B | Crabgrass | Growth regulation |
Case Study 1: Antitumor Research
In a clinical trial involving a modified version of the compound, researchers found significant tumor size reduction in patients with advanced melanoma. The trial highlighted the potential for further development into a therapeutic agent.
Case Study 2: Agricultural Field Trials
Field trials conducted with formulations containing 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione showed promising results in controlling weed populations while maintaining crop yields.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives
Pharmacokinetic and Stability Profiles
- Metabolic Stability : The methylthio group in the target compound may confer resistance to oxidative metabolism compared to esters or amides, which show rapid clearance in vivo (e.g., compound 16 in has low plasma exposure despite microsomal stability) .
- pH Sensitivity : Unlike 4-methoxy-6-methyl derivatives, which degrade rapidly in alkaline conditions (t₁/₂ < 1 hour at pH > 7), the target compound’s chloro substituent could stabilize the scaffold against hydrolysis .
- Photostability: Pyrrolo[3,4-c]pyridine-1,3-diones are generally photolabile; however, halogenation (e.g., Cl at position 4) may reduce UV-induced degradation compared to non-halogenated analogs .
Substituent Effects on Activity
- Position 4: Chloro substituents (as in the target compound) enhance electrophilicity and binding to targets like aldose reductase or bacterial enzymes, whereas alkoxy groups (e.g., methoxy, phenoxy) improve solubility and metabolic outcomes .
- Position 2 : Methylthio (SCH₃) in the target compound may offer a balance between lipophilicity and stability, contrasting with benzyl or oxadiazole groups, which improve potency but complicate pharmacokinetics .
- Position 6 : Methyl groups are conserved in active analogs (e.g., antitumor derivatives in ); their removal abolishes activity, highlighting their role in scaffold rigidity .
Contradictions and Limitations
- Antimicrobial vs. Antitumor Trade-offs : Esters and oxadiazoles show strong in vitro antimicrobial activity but poor in vivo performance due to rapid clearance, whereas Mannich bases with antitumor activity lack broad-spectrum antimicrobial effects .
- Solubility Challenges : Carboxylic acid derivatives (e.g., ) exhibit improved solubility but reduced potency compared to esters, underscoring the difficulty in optimizing both parameters .
Biological Activity
4-Chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with various functional groups. The methodologies used include cyclization reactions and modifications of existing pyrrolo[3,4-c]pyridine frameworks.
Analgesic and Sedative Effects
Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic and sedative properties. Notably, in a study comparing various imides in the "writhing" test, certain derivatives showed higher activity than traditional analgesics like aspirin and morphine. For instance:
- Compound 9 : Comparable to morphine in analgesic activity.
- Compound 11 : Showed significant sedative effects alongside analgesic properties.
These findings suggest that the structural modifications in the pyrrolo[3,4-c]pyridine framework can enhance its pharmacological profile .
Inhibition of Protein Kinases
In vitro studies have shown that 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione exhibits inhibitory activity against several protein kinases. The IC50 values for these interactions indicate moderate to high inhibitory potential:
| Kinase | IC50 (µM) |
|---|---|
| JAK3 | 0.46 |
| cRAF[Y340D][Y341D] | 0.34 |
| NPM1-ALK | 0.54 |
These results highlight the compound's potential as a therapeutic agent in targeting specific signaling pathways involved in cancer and other diseases .
Case Study 1: Pain Management
A clinical trial investigated the efficacy of a derivative based on the structure of 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione for pain management in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, supporting its application as an analgesic.
Case Study 2: Sedation in Anesthesia
In animal models, compounds derived from this pyrrolo framework were tested for their effects on sedation during anesthesia. The studies demonstrated that certain derivatives prolonged the duration of thiopental-induced sleep significantly more than control substances .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been a focal point in research on this compound. Variations in substituents at specific positions on the pyrrolo ring influence both analgesic and sedative properties. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, and how can reaction conditions be optimized?
- Methodology : Begin with a multi-step synthesis involving cyclization of substituted pyridine precursors. For example, use NaH and methyl iodide (MeI) in THF for methylation steps, as demonstrated in analogous pyrrolo-pyridine syntheses . Optimize reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE) to maximize yield and minimize side products. Statistical tools like response surface methodology (RSM) can identify critical variables .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and ring saturation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- HPLC-PDA with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Store samples at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants.
- Monitor degradation via LC-MS at intervals (0, 1, 3, 6 months).
- Assess sensitivity to light (UV-Vis spectroscopy) and pH (stability in buffered solutions).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery contexts?
- Methodology :
- Synthesize derivatives with modified substituents (e.g., replace methylthio with sulfoxide/sulfone groups).
- Test in vitro binding/activity assays (e.g., kinase inhibition) to correlate structural changes with efficacy.
- Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with target proteins .
Q. What computational strategies are effective in predicting reaction pathways or regioselectivity during synthesis?
- Methodology : Apply quantum mechanical calculations (DFT, B3LYP/6-31G*) to model transition states and intermediates. Tools like Gaussian or ORCA can predict regioselectivity in cyclization steps. Integrate with ICReDD’s reaction path search methods to narrow experimental conditions .
Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
- Methodology :
- Verify compound purity (HPLC, elemental analysis) and solvent effects (DMSO vs. aqueous buffers).
- Replicate assays across independent labs with standardized protocols.
- Use orthogonal assays (e.g., SPR, thermal shift) to confirm target engagement.
Q. What strategies mitigate toxicity or off-target effects in preclinical studies?
- Methodology :
- Screen for cytochrome P450 inhibition and hERG channel binding early in development.
- Perform transcriptomics (RNA-seq) on treated cell lines to identify unintended pathways.
- Optimize pharmacokinetics (PK) via pro-drug approaches or formulation adjustments.
Methodological Considerations for Data Generation
Q. How can green chemistry principles be applied to improve the sustainability of synthesis?
- Methodology :
- Replace hazardous solvents (THF, DMF) with biodegradable alternatives (cyclopentyl methyl ether, 2-MeTHF).
- Use catalytic systems (e.g., Pd nanoparticles) to reduce metal waste .
- Apply DoE to minimize reagent excess and energy consumption .
Q. What experimental designs are optimal for studying degradation products or metabolites?
- Methodology :
- Use LC-HRMS/MS with collision-induced dissociation (CID) to identify fragments.
- Incubate with liver microsomes (human/rat) for metabolite profiling.
- Apply kinetic modeling (e.g., Michaelis-Menten) to predict metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
